5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a phenylethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is sulfonated to introduce the dimethylsulfamoyl group.
Fluorination: The fluorine atom is introduced via a halogen exchange reaction.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 2-phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the benzamide core.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group and the fluorine atom can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(dimethylsulfamoyl)-2-chloro-N-(2-phenylethyl)benzamide
- 5-(dimethylsulfamoyl)-2-bromo-N-(2-phenylethyl)benzamide
- 5-(dimethylsulfamoyl)-2-iodo-N-(2-phenylethyl)benzamide
Uniqueness
The presence of the fluorine atom in 5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine can significantly influence the compound’s chemical reactivity, biological activity, and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-20(2)24(22,23)14-8-9-16(18)15(12-14)17(21)19-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVVFLXDPWNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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